(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride
Description
(5-Acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride (CAS: 63765-82-2) is a quaternary ammonium salt with the molecular formula C₂₃H₃₂ClNO₂ and a molecular weight of 390.0 g/mol . Its structure features a central heptane chain substituted with acetyloxy and diphenyl groups at the 4th and 5th positions, respectively, and a dimethylazanium moiety at the 2nd position. Key computed properties include:
- Hydrogen bond donors/acceptors: 1/3
- Rotatable bonds: 10
- Topological polar surface area (TPSA): 30.7 Ų
- Complexity index: 390 .
Its chloride counterion enhances solubility in polar solvents, distinguishing it from iodide or bromide analogs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBPQRGCVJOTNT-COBSGTNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020500 | |
| Record name | Levomethadyl acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43033-72-3 | |
| Record name | Levomethadyl acetate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43033-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomethadyl acetate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043033723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomethadyl acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl-, acetate (ester), hydrochloride, (3S,6S)-(-)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOMETHADYL ACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54CW5KG52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of (5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride involves several steps. One common synthetic route includes the esterification of 4,4-diphenylheptan-2-ol with acetic anhydride to form the acetyloxy derivative. This intermediate is then reacted with dimethylamine and hydrochloric acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Quaternary ammonium compounds (QACs) with azanium cores and aromatic substituents are widely studied for their surfactant, antimicrobial, and pharmaceutical properties. Below is a comparative analysis with key analogues:
Key Observations
The acetyloxy group introduces hydrolytic instability under basic conditions, unlike non-esterified QACs.
Counterion Effects :
- Chloride salts (e.g., target compound) generally exhibit higher aqueous solubility than iodide analogs (e.g., 2-hydroxyethyl-dimethylazanium iodide), which may limit bioavailability in polar environments .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step alkylation and esterification, contrasting with simpler routes for non-aryl-substituted QACs (e.g., direct quaternization of amines) .
Biological Activity
(5-acetyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium chloride, also known by its CAS number 38821-43-1, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a heptane backbone substituted with acetoxy and diphenyl groups. The molecular formula is C22H30ClNO2, indicating the presence of chlorine and nitrogen in its structure. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 377.93 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its quaternary ammonium nature allows it to disrupt microbial cell membranes, leading to cell lysis.
- Anticancer Potential : Research indicates that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction in cancer cells. The diphenyl substituents are thought to play a role in enhancing its cytotoxicity.
- Neuroprotective Effects : Some studies have shown that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It is hypothesized that it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Pharmacological Studies
A review of relevant literature reveals several pharmacological studies conducted on this compound:
- In vitro Studies : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
- In vivo Studies : Animal models have been used to assess the anticancer effects of this compound. In one study, administration of the compound resulted in a marked reduction in tumor size in mice bearing xenografts of human cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.
- Cytotoxicity Against Cancer Cells : Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis via the intrinsic pathway, suggesting its potential as an anticancer therapeutic.
- Neuroprotective Study : A recent investigation explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced cell death and oxidative markers, indicating its potential utility in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
